![molecular formula C15H25F3N2OSi2 B14460076 N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea CAS No. 68090-70-0](/img/structure/B14460076.png)
N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea is a compound that features a trifluoromethyl group attached to a phenyl ring, along with trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea typically involves the reaction of N-methyl-3-(trifluoromethyl)aniline with trimethylsilyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields N-Methyl-N’-[3-(trifluoromethyl)phenyl]urea, while oxidation can produce N-Methyl-N’-[3-(trifluoromethyl)phenyl]urea oxide .
Applications De Recherche Scientifique
Chemistry
In chemistry, N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex molecules .
Biology and Medicine
It can be used in the development of new drugs or as a tool for studying biochemical pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism by which N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins . The trimethylsilyl groups provide steric protection and increase the compound’s stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Similar in structure but with different functional groups.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
N-Methyl-N’-[3-(trifluoromethyl)phenyl]-N,N’-bis(trimethylsilyl)urea is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
68090-70-0 |
|---|---|
Formule moléculaire |
C15H25F3N2OSi2 |
Poids moléculaire |
362.54 g/mol |
Nom IUPAC |
1-methyl-3-[3-(trifluoromethyl)phenyl]-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C15H25F3N2OSi2/c1-19(22(2,3)4)14(21)20(23(5,6)7)13-10-8-9-12(11-13)15(16,17)18/h8-11H,1-7H3 |
Clé InChI |
LSUNFFXUVYCQHM-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)N(C1=CC=CC(=C1)C(F)(F)F)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



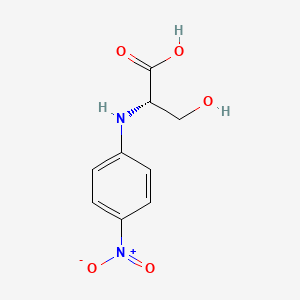

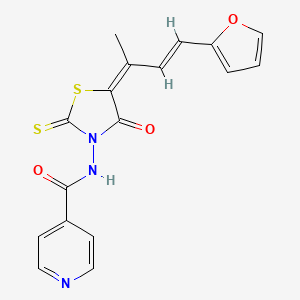
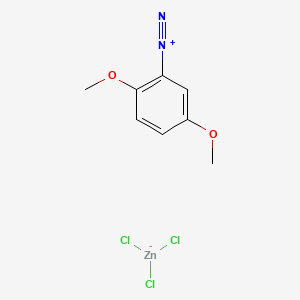
![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
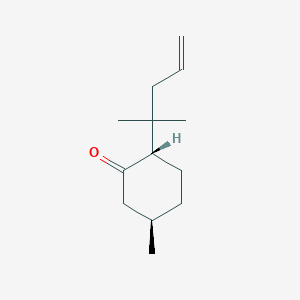
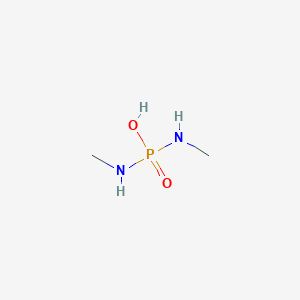
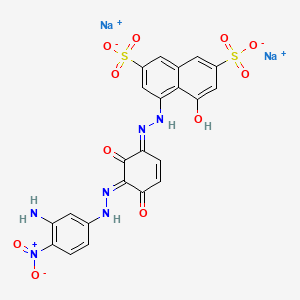
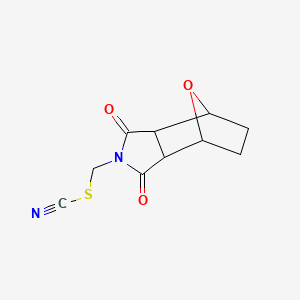
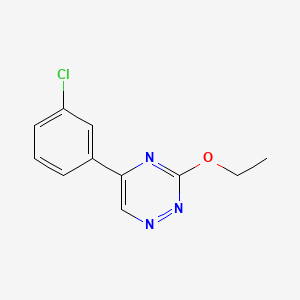
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)
